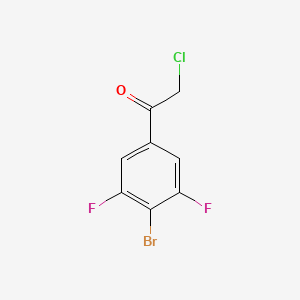
4'-Bromo-3',5'-difluorophenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’,5’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O and a molecular weight of 269.47 g/mol It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’,5’-difluorophenacyl chloride typically involves multiple steps. One common method includes the following steps :
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of fluorine atoms to the benzene ring.
Chlorination: Introduction of a chlorine atom to the phenacyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use automated systems and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenacyl group.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
Scientific Research Applications
4’-Bromo-3’,5’-difluorophenacyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’,5’-difluorophenacyl chloride involves its reactive functional groups, which can interact with various molecular targets. For example, the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dichlorobenzotrifluoride: Similar in structure but with different halogen substitutions.
4-Bromo-3,5-difluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a phenacyl chloride group.
Uniqueness
4’-Bromo-3’,5’-difluorophenacyl chloride is unique due to the specific combination of bromine, fluorine, and chlorine atoms attached to the phenacyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(4-bromo-3,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2 |
InChI Key |
IUKHGJRABAJSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















